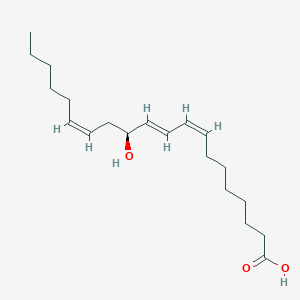

12(S)-HETrE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8Z,10E,12S,14Z)-12-hydroxyicosa-8,10,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h8,10-11,13-14,17,19,21H,2-7,9,12,15-16,18H2,1H3,(H,22,23)/b11-8-,13-10-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIXZLMPKIFFGQ-ONNNWOQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C\CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

discovery and history of 12(S)-HETrE

An In-depth Technical Guide to 12(S)-HETrE: Discovery, Biosynthesis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

12(S)-hydroxy-8,10,14-eicosatrienoic acid, or this compound, is an endogenous lipid mediator derived from the enzymatic oxidation of dihomo-γ-linolenic acid (DGLA). Initially identified in 1976, its biological significance, particularly its potent anti-thrombotic activity, has only recently been elucidated. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and signaling mechanisms of this compound. It details its primary role in inhibiting platelet activation via a Gαs-coupled receptor pathway, contrasting it with the structurally similar but functionally distinct metabolite, 12(S)-HETE. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes its core pathways, serving as a critical resource for professionals in pharmacology and drug development.

Discovery and History

This compound was first isolated in 1976 from human platelets that were incubated with a radiolabeled form of DGLA.[1] For decades, it remained a relatively obscure metabolite, largely overshadowed by the extensive research into cyclooxygenase products like prostaglandins and thromboxanes derived from the same precursor.[1] The resurgence of interest in this molecule occurred in the early 2010s, leading to the pivotal discovery that this compound possesses potent anti-platelet and anti-thrombotic properties.[1][2] A key finding was that these effects are achieved without significantly impacting hemostasis, suggesting a promising therapeutic window for preventing thrombosis without increasing bleeding risk.[2][3] This has positioned this compound as a molecule of significant interest for cardiovascular research and drug development.

Biosynthesis of this compound

This compound is synthesized endogenously from the omega-6 polyunsaturated fatty acid dihomo-γ-linolenic acid (DGLA; 20:3n-6). The synthesis is a two-step enzymatic process primarily occurring in platelets.

-

Oxygenation: The platelet-type 12-lipoxygenase (p12-LOX) enzyme catalyzes the stereospecific insertion of molecular oxygen into DGLA.[1][2]

-

Reduction: This reaction forms an unstable intermediate, 12(S)-hydroperoxy-8,10,14-eicosatrienoic acid (12(S)-HpETrE), which is then rapidly reduced by cellular peroxidases, such as glutathione peroxidase, to the stable, active molecule this compound.[1]

It is critical to distinguish this pathway from the metabolism of arachidonic acid (AA), which produces the functionally distinct 12(S)-HETE via the same p12-LOX enzyme.

Signaling Mechanisms and Biological Functions

The primary and most well-characterized function of this compound is the inhibition of platelet activation and thrombosis. It also demonstrates activity in neutrophils.

Anti-Thrombotic Signaling in Platelets

This compound exerts its anti-platelet effects by activating a canonical inhibitory signaling pathway.[1][2]

-

Receptor Binding: It binds to a Gαs-coupled G protein-coupled receptor (GPCR) on the platelet surface. While the exact receptor is still under investigation, compelling evidence points to the prostacyclin receptor (IP) as being at least partially responsible for mediating its effects.[1][4]

-

Adenylyl Cyclase Activation: Receptor activation stimulates adenylyl cyclase (AC).[1][5]

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), elevating intracellular cAMP levels.[2]

-

PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).[1]

-

VASP Phosphorylation: PKA phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP) at key serine residues (Ser157 and Ser239).[1]

-

Inhibition of Platelet Activation: Phosphorylated VASP prevents the conformational changes in integrin αIIbβ3 that are necessary for platelet aggregation, thereby inhibiting thrombus formation.[1][6]

This mechanism effectively counteracts platelet activation signals initiated by agonists like thrombin, collagen, and ADP.

Critical Distinction from 12(S)-HETE

The biological effects of this compound are often in direct opposition to those of 12(S)-HETE, a metabolite of arachidonic acid. This functional divergence stems from their interaction with different receptor systems.

-

This compound (from DGLA): Signals through a Gαs-coupled receptor , leading to an increase in cAMP and inhibition of platelet function.[2]

-

12(S)-HETE (from AA): Signals through the orphan receptor GPR31 , which is Gαi/o-coupled .[1][7][8] This leads to a decrease in cAMP and can promote platelet activation, cancer cell metastasis, and inflammation.[1][8]

This distinction is paramount for drug development, as targeting the 12-lipoxygenase enzyme could have opposing effects depending on the available fatty acid substrate (DGLA vs. AA).

Effects on Neutrophils

While less characterized than its role in platelets, this compound also impacts neutrophil function. It has been shown to be a potent stimulator of cytosolic calcium release from neutrophils, suggesting it may impinge on Gαq or Gαi-coupled receptors in these cells.[1] This increase in intracellular calcium is associated with enhanced chemotactic activity, indicating a potential role for this compound in modulating inflammatory responses.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies investigating the biological activity of this compound.

Table 1: Potency of this compound in Platelet Function Assays

| Assay | Species | Agonist | Endpoint | Potency (IC₅₀ / Concentration) | Reference(s) |

|---|---|---|---|---|---|

| Platelet Aggregation | Human/Mouse | PAR4-AP, Collagen | Inhibition of Aggregation | 5-25 µM (effective range) | [2][4] |

| Platelet Activation | Human | Various | Inhibition of Activation | IC₅₀ = 40 µM | [6] |

| Thromboxane Receptor Binding | Human | [¹²⁵I]-PTA-OH | Inhibition of Ligand Binding | IC₅₀ = 8 µM | [9] |

| cAMP Production | Human | - | Increase in cAMP | 25 µM (effective concentration) |[2] |

Table 2: Comparative Effects of 12-LOX Metabolites on Platelet Aggregation

| Compound | Substrate | Effect on Platelet Aggregation | Signaling Pathway | Reference(s) |

|---|---|---|---|---|

| This compound | DGLA | Inhibitory | Gαs (↑cAMP) | [2][3] |

| 12(S)-HETE | AA | Pro-aggregatory / Pro-thrombotic | Gαi/o (↓cAMP) |[1][10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

General Experimental Workflow

A typical investigation into the bioactivity of this compound follows a logical progression from isolation and treatment to functional and mechanistic analysis.

References

- 1. Working Title: Who is the real 12-HETrE? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-HETrE, a 12-LOX oxylipin of DGLA, inhibits thrombosis via Gαs signaling in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a 12-Lipoxygenase Oxylipin of Dihomo-γ-Linolenic Acid, Inhibits Thrombosis via Gαs Signaling in Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 12-HETrE inhibits platelet reactivity and thrombosis in part through the prostacyclin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 12S-hydroxyeicosatetraenoic acid plays a central role in the regulation of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism of Dihomo-γ-Linolenic Acid and its Conversion to 12(S)-HETrE

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is a pivotal omega-6 polyunsaturated fatty acid (PUFA) positioned at a critical juncture of lipid metabolism.[1][2] While present in mammals at relatively low levels, its metabolic fate dictates the production of a diverse array of bioactive lipid mediators with significant roles in inflammation, thrombosis, and cellular signaling.[1][2] This technical guide provides a comprehensive overview of the metabolic pathways of DGLA, with a core focus on its conversion to the anti-thrombotic metabolite, 12(S)-hydroxyeicosatrienoic acid (12(S)-HETrE), by the 12-lipoxygenase enzyme. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a critical resource for researchers investigating the therapeutic potential of DGLA and its derivatives.

Introduction to Dihomo-γ-Linolenic Acid (DGLA)

Dihomo-γ-linolenic acid is a 20-carbon fatty acid derived from the essential fatty acid linoleic acid (LA, 18:2n-6).[3][4] The metabolic pathway begins with the conversion of LA to γ-linolenic acid (GLA, 18:3n-6) by the enzyme Δ6-desaturase. Subsequently, GLA is efficiently elongated to DGLA.[3][4]

DGLA itself is not abundant in dietary sources but is readily produced endogenously from GLA supplementation, found in oils like borage and evening primrose oil.[1][4] The significance of DGLA lies in its role as a substrate for three major enzymatic pathways that produce potent signaling molecules:

-

Cyclooxygenase (COX) Pathway: Produces anti-inflammatory series-1 prostaglandins.[5][6]

-

Lipoxygenase (LOX) Pathway: Generates hydroxyeicosatrienoic acids (HETrEs), including the anti-inflammatory 15-HETrE and the anti-thrombotic this compound.[5][7]

-

Cytochrome P450 (CYP) Pathway: Forms various epoxy- and dihydroxy- metabolites.[8]

Furthermore, DGLA can be converted to the pro-inflammatory precursor arachidonic acid (AA) by the enzyme Δ5-desaturase, although this conversion is often rate-limited.[5][9] This positions DGLA at a metabolic crossroads, where the balance of its downstream products can significantly influence inflammatory and thrombotic states.[1][2]

Metabolic Pathways of DGLA

DGLA is metabolized into several classes of bioactive lipids. The primary pathways are summarized below and illustrated in the subsequent diagram.

The 12-Lipoxygenase (12-LOX) Pathway: Synthesis of this compound

The central focus of this guide, the 12-LOX pathway, is critical in platelet physiology. Platelet-type 12-lipoxygenase (p12-LOX) acts on DGLA to generate 12(S)-hydroperoxy-8,10,14-eicosatrienoic acid (12(S)-HpETrE).[7] This unstable intermediate is rapidly reduced by cellular peroxidases, such as glutathione peroxidase, to form the stable, biologically active molecule this compound.[7] Studies have demonstrated that this compound is a potent inhibitor of platelet activation and thrombosis, exerting its effects through a Gαs-linked G-protein-coupled receptor signaling pathway.[7][10][11] This anti-platelet activity occurs without a significant impact on hemostasis, highlighting its therapeutic potential.[10]

The Cyclooxygenase (COX) Pathway

DGLA is a substrate for both COX-1 and COX-2 enzymes, leading to the production of series-1 prostaglandins (e.g., PGE₁) and thromboxanes (e.g., TXA₁).[3][5] These metabolites generally possess anti-inflammatory and vasodilatory properties.[1] This contrasts sharply with the metabolites derived from arachidonic acid (AA), which are predominantly pro-inflammatory series-2 prostaglandins (e.g., PGE₂) and the potent platelet aggregator thromboxane A₂.[3][6]

The 15-Lipoxygenase (15-LOX) Pathway

In addition to 12-LOX, DGLA can be metabolized by 15-lipoxygenase to form 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE).[5] This metabolite is recognized for its anti-inflammatory and anti-proliferative actions.[5][12] 15-HETrE can inhibit the 5-lipoxygenase pathway, thereby reducing the synthesis of pro-inflammatory leukotrienes from arachidonic acid.[12]

Other Metabolic Routes

DGLA can also be processed by cytochrome P450 epoxygenases to form epoxy-eicosatrienoic acids (EETs) which are then hydrolyzed to dihydroxyeicosatrienoic acids (DHETs).[8] Additionally, the Δ5-desaturase enzyme converts DGLA into arachidonic acid (AA), the precursor to a host of pro-inflammatory eicosanoids.[4][9] The limited activity of this enzyme in many cell types means that DGLA supplementation tends to increase levels of DGLA and its direct metabolites rather than AA.[5]

Caption: Metabolic Pathways of Dihomo-γ-Linolenic Acid (DGLA).

Quantitative Data Presentation

For researchers engaged in targeted lipidomics and metabolic studies, precise quantitative data is essential. The following tables summarize key enzymatic conversions and mass spectrometric data for DGLA and its primary metabolites.

Table 1: Key Enzymes and Products in DGLA Metabolism

| Enzyme | Substrate | Primary Product(s) | Key Function of Product |

| 12-Lipoxygenase (12-LOX) | DGLA | This compound | Anti-thrombotic, inhibits platelet activation[7][10] |

| 15-Lipoxygenase (15-LOX) | DGLA | 15(S)-HETrE | Anti-inflammatory, anti-proliferative[5][13] |

| Cyclooxygenase-1/2 (COX-1/2) | DGLA | Prostaglandin E₁ (PGE₁), Thromboxane A₁ (TXA₁) | Anti-inflammatory, vasodilatory[1][6] |

| Δ5-Desaturase | DGLA | Arachidonic Acid (AA) | Precursor to pro-inflammatory eicosanoids[9] |

| Cytochrome P450 Epoxygenase | DGLA | Epoxyeicosatrienoic Acids (EETs) | Converted to DHETs, role in neurodegeneration[8] |

Table 2: Mass Spectrometry Data for DGLA and Key Metabolites

This data is crucial for developing targeted quantitative analysis methods using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Values represent the mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]⁻.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M-H]⁻ (m/z) | Key Product Ions (m/z) |

| Dihomo-γ-Linolenic Acid (DGLA) | C₂₀H₃₄O₂ | 306.48 | 305.2 | Varies with collision energy |

| This compound | C₂₀H₃₄O₃ | 322.48 | 321.2 | 179, 201 |

| 15(S)-HETrE | C₂₀H₃₄O₃ | 322.48 | 321.2 | 167, 219 |

| Prostaglandin E₁ (PGE₁) | C₂₀H₃₄O₅ | 354.48 | 353.2 | 271, 317 |

| Arachidonic Acid (AA) | C₂₀H₃₂O₂ | 304.47 | 303.2 | 259 |

Note: Product ions can vary based on the mass spectrometer and collision energy used. The listed ions are commonly reported for identification and quantification.

Experimental Protocols

Detailed and reproducible methodologies are the foundation of scientific advancement. The following sections provide established protocols for key experiments in DGLA metabolism research.

Protocol 1: In Vitro 12-Lipoxygenase Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring lipoxygenase activity by monitoring the formation of conjugated dienes.[14][15]

Principle: Lipoxygenases introduce oxygen into polyunsaturated fatty acids, creating a hydroperoxide product. This reaction shifts the double bonds to form a conjugated diene system, which exhibits strong absorbance at 234 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity.

Reagents:

-

Enzyme Source: Purified recombinant 12-lipoxygenase or platelet lysate.

-

Assay Buffer: 0.2 M Borate buffer, pH 9.0.

-

Substrate Stock Solution (10 mM DGLA):

-

To an appropriate volume of ethanol, add DGLA to a final concentration of 10 mM.

-

Store under nitrogen at -80°C in small aliquots to prevent oxidation.

-

-

Substrate Working Solution (100 µM): Dilute the stock solution in the assay buffer immediately before use.

Procedure:

-

Set up a UV-compatible 96-well plate or cuvettes.

-

For each reaction, add 180 µL of the Assay Buffer.

-

Add 10 µL of the enzyme solution (or lysate) to the test wells. For a blank control, add 10 µL of buffer.

-

Incubate the plate/cuvettes at room temperature (25°C) for 3-5 minutes to pre-warm the enzyme.

-

Initiate the reaction by adding 10 µL of the 100 µM DGLA substrate working solution to all wells.

-

Immediately place the plate/cuvette in a spectrophotometer capable of kinetic measurements.

-

Measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.

-

Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve (ΔAbs/min). Calculate the specific activity using the molar extinction coefficient for the hydroperoxide product (ε = 23,000 M⁻¹cm⁻¹).

Protocol 2: Extraction and Quantification of this compound from Biological Samples by LC-MS/MS

This protocol provides a general workflow for the analysis of eicosanoids from biological matrices such as plasma or cell culture supernatant.[16][17][18]

1. Sample Preparation and Internal Standard Spiking:

-

Thaw biological samples on ice.

-

To 500 µL of plasma or supernatant, add an antioxidant solution (e.g., BHT) to prevent auto-oxidation.

-

Spike the sample with a known amount of a deuterated internal standard (e.g., 12(S)-HETE-d8) to correct for extraction losses and matrix effects.

2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE column (e.g., Strata-X) with 3 mL of methanol, followed by equilibration with 3 mL of water.[17]

-

Acidify the sample to ~pH 3.5 with acetic acid.

-

Load the sample onto the SPE column.

-

Wash the column with 3 mL of 10% methanol in water to remove salts and polar impurities.[17]

-

Elute the lipids with 1 mL of methanol.

-

Dry the eluate under a gentle stream of nitrogen.

3. LC-MS/MS Analysis:

-

Reconstitution: Reconstitute the dried lipid extract in 50-100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid).[17]

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.02% acetic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.02% acetic acid.

-

Gradient: Run a suitable gradient to separate the analytes (e.g., 40% B to 95% B over 10 minutes).

-

-

Mass Spectrometry:

-

Ionization: Use Electrospray Ionization (ESI) in negative mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

This compound: Q1: 321.2 m/z → Q3: 179.1 m/z

-

12(S)-HETE-d8 (Internal Standard): Q1: 327.2 m/z → Q3: 184.1 m/z

-

-

-

Quantification: Construct a standard curve using known concentrations of authentic this compound standard. Quantify the amount of this compound in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Caption: Experimental Workflow for LC-MS/MS Analysis of this compound.

Conclusion

The metabolism of dihomo-γ-linolenic acid is a critical area of study for understanding the complex regulation of inflammation and thrombosis. Its conversion by 12-lipoxygenase to this compound represents a promising endogenous pathway for cardioprotection.[10][19] By providing a consolidated resource of metabolic pathways, quantitative data, and detailed experimental protocols, this guide aims to facilitate further research into the pharmacological manipulation of DGLA metabolism. A deeper understanding of these pathways will be instrumental for drug development professionals seeking to design novel therapeutics for cardiovascular and inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Dihomo- γ-Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 4. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Working Title: Who is the real 12-HETrE? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. This compound, a 12-Lipoxygenase Oxylipin of Dihomo-γ-Linolenic Acid, Inhibits Thrombosis via Gαs Signaling in Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-atherogenic actions of dihomo-gamma-linolenic acid and its key metabolites -ORCA [orca.cardiff.ac.uk]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Lipoxygenase activity determination [protocols.io]

- 16. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 17. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

Methodological & Application

Application Note: Quantification of 12(S)-HETrE using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

12(S)-hydroxyeicosatrienoic acid (12(S)-HETrE) is a bioactive lipid mediator derived from the enzymatic oxidation of dihomo-γ-linolenic acid (DGLA) by 12-lipoxygenase (12-LOX). It plays a crucial role in various physiological and pathological processes, including thrombosis, inflammation, and cancer metastasis.[1] Accurate and sensitive quantification of this compound in biological matrices is essential for understanding its biological functions and for the development of novel therapeutic agents targeting its signaling pathways. This application note provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathway of this compound

This compound exerts its biological effects by activating specific signaling pathways. In platelets, it acts in an autocrine or paracrine manner to inhibit thrombosis through a Gαs-coupled receptor, leading to the activation of adenylyl cyclase (AC), production of cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[1] In cancer cells, 12(S)-HETE, a structurally similar compound, has been shown to signal through the G protein-coupled receptor GPR31, activating downstream pathways including extracellular-regulated protein kinase (ERK1/2), protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3 kinase), and Src kinase, which are involved in cell migration, spreading, and survival.[2][3]

Caption: this compound signaling pathways in thrombosis and cancer.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol is based on methodologies described for the analysis of similar hydroxyeicosatetraenoic acids.[4][5]

1. Materials and Reagents

-

This compound standard (Cayman Chemical or equivalent)

-

12(S)-HETE-d8 internal standard (Cayman Chemical or equivalent)[4]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic acid (LC-MS grade)

-

Chloroform (HPLC grade)

-

Sodium chloride (NaCl)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[6]

-

Biological matrix (e.g., plasma, tissue homogenate)

2. Sample Preparation (Lipid Extraction)

A robust sample preparation is critical for removing interferences and concentrating the analyte. Both liquid-liquid extraction and solid-phase extraction are common methods.

2.1. Liquid-Liquid Extraction (Bligh and Dyer Method) [4]

-

To 1 mL of sample (e.g., plasma or homogenized tissue), add a known amount of internal standard (12(S)-HETE-d8).

-

Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex for 10-15 minutes.

-

Add 1.25 mL of chloroform and vortex for 1 minute.

-

Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 1,600 x g for 15 minutes to separate the phases.

-

Collect the lower organic phase.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.2. Solid-Phase Extraction (SPE) [5][6]

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample (pre-treated with internal standard).

-

Wash the cartridge to remove polar impurities (e.g., with 10% methanol).

-

Elute the analytes with methanol or another suitable organic solvent.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase.

3. LC-MS/MS Conditions

3.1. Liquid Chromatography

-

Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm) for chiral separation of this compound and 12(R)-HETrE.[4] A standard C18 column can be used if chiral separation is not required.[5]

-

Mobile Phase: Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v).[4]

-

Flow Rate: 300 µL/min.[4]

-

Column Temperature: 40°C.[4]

-

Injection Volume: 30 µL.[4]

3.2. Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.[4]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Source Temperature: 350°C.[4]

-

ESI Voltage: 4,000 V.[4]

Experimental Workflow

Caption: Workflow for this compound quantification by LC-MS/MS.

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following table summarizes the levels of 12(R)-HETE and 12(S)-HETE in a murine model of atopic dermatitis, as an example of data presentation.[4]

| Analyte | Biological Matrix | Control Group (AOO-treated) (ng/g or ng/mL) | Atopic Dermatitis Group (DNCB-treated) (ng/g or ng/mL) |

| 12(R)-HETE | Plasma | 1.2 ± 0.3 | 5.8 ± 1.1 |

| Skin | 2.5 ± 0.6 | 12.3 ± 2.5 | |

| Spleen | 0.8 ± 0.2 | 3.9 ± 0.8 | |

| Lymph Nodes | 0.5 ± 0.1 | 2.7 ± 0.6 | |

| 12(S)-HETE | Plasma | 1.5 ± 0.4 | 7.2 ± 1.5 |

| Skin | 3.1 ± 0.7 | 15.1 ± 3.2 | |

| Spleen | 1.1 ± 0.3 | 5.3 ± 1.2 | |

| Lymph Nodes | 0.7 ± 0.2 | 3.5 ± 0.8 | |

| *Data are presented as mean ± standard deviation. *p < 0.05 compared to the control group. Data adapted from a study on atopic dermatitis in mice.[4] |

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in various biological matrices. This method can be a valuable tool for researchers and drug development professionals investigating the role of this compound in health and disease, and for evaluating the efficacy of therapeutic interventions targeting the 12-LOX pathway. The use of a chiral column allows for the simultaneous quantification of both 12(S)- and 12(R)-HETE, providing a more comprehensive understanding of their respective biological roles.

References

- 1. Working Title: Who is the real 12-HETrE? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Thrombosis Models in 12(S)-HETrE Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established in vivo thrombosis models for the investigation of 12(S)-hydroxyeicosatrienoic acid (12(S)-HETrE) and its precursor, dihomo-γ-linolenic acid (DGLA). The provided protocols for ferric chloride-induced and laser-induced thrombosis models are tailored for murine studies and are designed to deliver reproducible and quantifiable results.

Introduction to this compound and Thrombosis

This compound is a bioactive lipid metabolite derived from the enzymatic oxidation of DGLA by 12-lipoxygenase (12-LOX)[1][2]. Emerging evidence highlights the potent anti-platelet and anti-thrombotic properties of this compound, suggesting its therapeutic potential in cardiovascular diseases[1][3][4]. Mechanistically, this compound exerts its effects by activating the Gαs signaling pathway in platelets, leading to an increase in cyclic AMP (cAMP) levels and subsequent inhibition of platelet activation and aggregation[1][5]. Notably, the anti-thrombotic effects of this compound are at least partially mediated through the prostacyclin (IP) receptor[3]. Importantly, studies have shown that this compound can attenuate thrombus formation in vivo without significantly impairing hemostasis, a critical advantage for potential antithrombotic therapies[1][2].

Quantitative Data Summary

The following table summarizes the quantitative effects of DGLA and this compound on thrombosis in murine models.

| Experimental Model | Treatment | Measured Parameter | Result | Reference |

| Laser-induced cremaster arteriole thrombosis | DGLA | Platelet Accumulation (MFI) | Reduced in WT mice, no effect in 12-LOX-/- mice | [1] |

| Fibrin Accumulation (MFI) | Reduced in WT mice, no effect in 12-LOX-/- mice | [1] | ||

| This compound (6 mg/kg) | Platelet Accumulation (MFI) | Significantly reduced in both WT and 12-LOX-/- mice | [1] | |

| Fibrin Accumulation (MFI) | Significantly reduced in both WT and 12-LOX-/- mice | [1] | ||

| This compound | Thrombus Formation | Significant reduction in WT mice | [3] | |

| This compound in IP-/- mice | Thrombus Size | Increased compared to WT mice | [3] | |

| FeCl3-induced carotid artery thrombosis | This compound in IP-/- mice | Time to Occlusion | Antithrombotic effects of this compound were diminished | [3] |

MFI: Mean Fluorescence Intensity, WT: Wild-Type, 12-LOX-/-: 12-Lipoxygenase knockout, IP-/-: Prostacyclin receptor knockout.

Signaling Pathway of this compound in Platelets

The following diagram illustrates the signaling cascade initiated by this compound in platelets, leading to the inhibition of thrombosis.

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is a widely used and reproducible method to induce occlusive thrombus formation through oxidative injury to the vascular endothelium.

-

Animal Preparation:

-

Anesthetize a C57BL/6 mouse (8-12 weeks old) via intraperitoneal injection of a ketamine (100 mg/kg) and xylazine (10 mg/kg) mixture. Confirm deep anesthesia by toe pinch.

-

Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Make a midline incision in the neck to expose the trachea and surrounding muscles.

-

Carefully dissect the tissues to isolate the common carotid artery.

-

-

Thrombosis Induction:

-

Prepare a fresh solution of Ferric Chloride (FeCl₃) in distilled water (e.g., 5-10% w/v).

-

Cut a small piece of filter paper (1x2 mm) and saturate it with the FeCl₃ solution.

-

Carefully place the FeCl₃-soaked filter paper on the exposed carotid artery for 3 minutes.

-

-

Monitoring and Data Acquisition:

-

Position a Doppler flow probe around the carotid artery, distal to the injury site, to monitor blood flow.

-

Record the time from the application of FeCl₃ until the blood flow ceases, which is defined as the time to occlusion.

-

Laser-Induced Cremaster Muscle Arteriole Thrombosis Model

This model allows for real-time visualization and quantification of thrombus formation in a microvascular bed with precise spatial and temporal control of the injury.

-

Animal and Tissue Preparation:

-

Anesthetize a C57BL/6 mouse as described in the FeCl₃ protocol.

-

Make an incision in the scrotum to expose the cremaster muscle.

-

Carefully exteriorize the cremaster muscle and pin it over a transparent pedestal on a specialized microscope stage.

-

Continuously superfuse the tissue with warm, buffered saline to maintain its viability.

-

-

Thrombosis Induction and Visualization:

-

Administer fluorescently-labeled antibodies via a cannulated jugular vein to visualize platelets (e.g., anti-CD41) and fibrin.

-

Identify a suitable arteriole within the cremaster muscle microcirculation.

-

Induce vascular injury by focusing a pulsed nitrogen dye laser onto the vessel wall.

-

-

Real-time Imaging and Quantification:

-

Immediately following the laser injury, acquire time-lapse images of the injury site using intravital fluorescence microscopy.

-

Record the accumulation of fluorescently-labeled platelets and fibrin over time.

-

Analyze the images to quantify the thrombus size, platelet and fibrin content (as mean fluorescence intensity), and the dynamics of thrombus formation and dissolution.

-

References

- 1. 12-HETrE, a 12-LOX oxylipin of DGLA, inhibits thrombosis via Gαs signaling in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. 12-HETrE inhibits platelet reactivity and thrombosis in part through the prostacyclin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Working Title: Who is the real 12-HETrE? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Developing a 12(S)-HETrE Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(S)-hydroxy-8,10,14-eicosatrienoic acid (12(S)-HETrE) is an endogenous metabolite derived from the oxygenation of dihomo-γ-linolenic acid (DGLA) by the platelet-type 12-lipoxygenase (p12-LOX).[1] Emerging evidence suggests that this compound possesses significant anti-thrombotic properties, making its receptor a promising therapeutic target for cardiovascular diseases.[1] Current research indicates that this compound mediates its effects through a Gαs-coupled G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[1] However, the specific receptor for this compound has not yet been definitively identified.[1]

These application notes provide a comprehensive guide for the development of a robust receptor binding assay to identify and characterize the this compound receptor. The protocols are based on established methodologies for studying GPCRs and can be adapted for screening and identifying novel ligands.

Proposed Signaling Pathway for this compound

The proposed signaling cascade for this compound involves its interaction with a putative Gαs-coupled GPCR. This interaction is believed to activate adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit a cellular response, such as the inhibition of platelet-mediated thrombosis.[1]

Caption: Proposed Gαs-coupled signaling pathway for this compound.

Experimental Protocols

A radioligand binding assay is a highly sensitive and robust method for characterizing ligand-receptor interactions.[2][3] This section outlines the key experimental protocols for developing a this compound receptor binding assay.

Membrane Preparation from Platelets or Transfected Cells

Objective: To prepare a crude membrane fraction enriched with the putative this compound receptor.

Materials:

-

Human platelets or a cell line expressing candidate Gαs-coupled GPCRs.

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors.

-

High-speed refrigerated centrifuge.

-

Dounce homogenizer.

Protocol:

-

Harvest cells or platelets and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold Homogenization Buffer.

-

Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes on ice).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Store the membrane preparations in aliquots at -80°C until use.

Radioligand Saturation Binding Assay

Objective: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled this compound analog (e.g., [³H]-12(S)-HETrE).

Materials:

-

Membrane preparation.

-

Radiolabeled ligand (e.g., [³H]-12(S)-HETrE).

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

-

96-well filter plates.

-

Scintillation fluid and counter.

Protocol:

-

Set up a series of dilutions of the radiolabeled ligand in Assay Buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Membrane preparation and increasing concentrations of radiolabeled ligand.

-

Non-specific Binding (NSB): Membrane preparation, increasing concentrations of radiolabeled ligand, and a high concentration of unlabeled this compound (e.g., 10 µM).

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through the filter plate, followed by washing with ice-cold Assay Buffer.

-

Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

Radioligand Competition Binding Assay

Objective: To determine the affinity (Ki) of unlabeled test compounds (including this compound itself) for the receptor.

Materials:

-

Same as for the saturation binding assay, plus unlabeled test compounds.

Protocol:

-

Set up a series of dilutions of the unlabeled test compounds.

-

In a 96-well plate, add in triplicate:

-

Membrane preparation.

-

A fixed concentration of radiolabeled ligand (typically at or near its Kd value).

-

Increasing concentrations of the unlabeled test compound.

-

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled this compound).

-

Incubate, filter, and count radioactivity as described for the saturation binding assay.

Experimental Workflow Diagram

Caption: General workflow for the this compound receptor binding assay.

Data Presentation

Quantitative data from the binding assays should be summarized in tables for clear comparison and interpretation.

Table 1: Saturation Binding Assay Data Summary

| Parameter | Description | Value |

| Kd | Equilibrium dissociation constant | [Insert Value] nM |

| Bmax | Maximum number of binding sites | [Insert Value] fmol/mg protein |

| Hill Slope (nH) | Cooperativity of binding | [Insert Value] |

Table 2: Competition Binding Assay Data Summary

| Compound | IC₅₀ (nM) | Kᵢ (nM) |

| This compound | [Insert Value] | [Insert Value] |

| Compound X | [Insert Value] | [InsertValue] |

| Compound Y | [Insert Value] | [Insert Value] |

Data Analysis

-

Saturation Binding Data: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are then analyzed using non-linear regression to fit a one-site binding model, which yields the Kd and Bmax values.

-

Competition Binding Data: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding experiments.

Conclusion

The development of a specific and reliable receptor binding assay for this compound is a critical step towards understanding its physiological roles and for the discovery of novel therapeutic agents targeting this pathway. The protocols and guidelines presented here provide a solid framework for researchers to establish such an assay. Further characterization using functional assays, such as cAMP accumulation assays, will be essential to confirm the Gαs-coupling of the receptor and to differentiate between agonists and antagonists.

References

Application Notes and Protocols: 12(S)-HETrE in Cardiovascular Disease Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(S)-hydroxyeicosatrienoic acid (12(S)-HETrE) is an endogenous lipid mediator derived from the enzymatic oxidation of dihomo-γ-linolenic acid (DGLA) by 12-lipoxygenase (12-LOX). Emerging evidence highlights the significant cardioprotective functions of this compound, particularly its potent anti-thrombotic and anti-platelet activities. These properties position this compound as a promising therapeutic candidate and a valuable tool for investigating the molecular mechanisms underlying thrombosis and cardiovascular diseases.

These application notes provide a comprehensive overview of the use of this compound in cardiovascular research models, detailing its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action

This compound exerts its primary anti-platelet effects by activating a Gαs-linked G-protein coupled receptor (GPCR) pathway.[1][2] This initiates a signaling cascade that leads to the inhibition of platelet activation and aggregation. A key receptor involved in this pathway is the prostacyclin (IP) receptor.[3][4]

The signaling pathway proceeds as follows:

-

Receptor Binding: this compound binds to a Gαs-coupled receptor, partially identified as the IP receptor, on the platelet surface.[3][4]

-

G-protein Activation: This binding activates the Gαs subunit of the G-protein.[5]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).[5]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][6]

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[5]

-

VASP Phosphorylation: PKA then phosphorylates vasodilator-stimulated phosphoprotein (VASP), which ultimately inhibits platelet activation and thrombus formation.[5]

This mechanism contrasts with the pro-thrombotic and pro-inflammatory actions of a related molecule, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), which is derived from arachidonic acid and signals through different receptors.[5]

Data Presentation

The following tables summarize the quantitative effects of this compound in various experimental models of cardiovascular disease.

Table 1: Effect of this compound on Platelet Aggregation

| Agonist | This compound Concentration (µM) | Species | Platelet Preparation | Inhibition of Aggregation (%) | Reference |

| PAR4-AP | 25 | Mouse | Washed Platelets | Significant attenuation | [1] |

| Collagen | 25 | Mouse | Washed Platelets | Significant attenuation | [1] |

| U46619 | 10 | Human | Washed Platelets | Reversed by IP receptor antagonist | [3] |

| U46619 | 20 | Human | Washed Platelets | Reversed by IP receptor antagonist | [3] |

| Thrombin | Not specified | Human | Washed Platelets | Significant attenuation | [7] |

| PAR1-AP | Not specified | Human | Washed Platelets | Significant attenuation | [7] |

| PAR4-AP | Not specified | Human | Washed Platelets | Significant attenuation | [7] |

Table 2: In Vivo Effects of this compound on Thrombus Formation

| Experimental Model | Treatment | Species | Effect on Thrombus Formation | Reference |

| Laser-induced cremaster arteriole injury | 6 mg/kg this compound | Mouse (WT) | ~90% reduction in platelet accumulation | [1][8] |

| Laser-induced cremaster arteriole injury | 6 mg/kg this compound | Mouse (IP-/-) | ~50% reduction in platelet accumulation | [8] |

| Laser-induced cremaster arteriole injury | DGLA treatment | Mouse (WT) | Reduced thrombus growth | [1] |

| Laser-induced cremaster arteriole injury | DGLA treatment | Mouse (12-LOX-/-) | No reduction in thrombus growth | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol details the measurement of platelet aggregation in response to various agonists in the presence or absence of this compound.

Materials:

-

Whole blood from healthy donors (with informed consent)

-

Anticoagulant solution (e.g., Acid-Citrate-Dextrose)

-

Tyrode's buffer

-

Platelet agonists (e.g., Thrombin, Collagen, PAR4-AP, U46619)

-

This compound

-

Platelet aggregation cuvettes with stir bars

-

Spectrophotometer or Platelet Aggregometer

Procedure:

-

Platelet Preparation (Washed Platelets):

-

Collect whole blood into tubes containing an anticoagulant.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 20 minutes to obtain platelet-rich plasma (PRP).

-

Treat PRP with apyrase and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

-

Gently resuspend the platelet pellet in Tyrode's buffer.

-

Adjust the platelet concentration to the desired level (e.g., 2-3 x 10⁸ platelets/mL).

-

Allow platelets to rest for 30 minutes at 37°C before use.

-

-

Aggregation Measurement:

-

Pre-warm the platelet suspension to 37°C.

-

Add the desired concentration of this compound or vehicle control to the platelet suspension and incubate for a specified time (e.g., 5-10 minutes).

-

Place the cuvette in the aggregometer and establish a baseline reading.

-

Add the platelet agonist to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of aggregation relative to a platelet-poor plasma (PPP) blank (representing 100% aggregation).

-

Compare the aggregation curves and maximal aggregation percentages between control and this compound-treated samples.

-

Protocol 2: In Vivo Laser-Induced Thrombosis Model

This protocol describes the induction and monitoring of thrombus formation in the cremaster muscle arterioles of mice.

Materials:

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical tools for cremaster muscle exteriorization

-

Fluorescently labeled antibodies against platelets (e.g., anti-CD41) and fibrin

-

Intravital microscope with a fluorescence imaging system

-

Pulsed nitrogen dye laser

-

This compound solution for injection

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse.

-

Surgically exteriorize the cremaster muscle and spread it over a coverslip on a custom stage.

-

Continuously superfuse the tissue with warm, buffered saline.

-

Administer fluorescently labeled anti-platelet and anti-fibrin antibodies intravenously.

-

-

Thrombus Induction and Imaging:

-

Administer this compound (e.g., 6 mg/kg) or vehicle control intravenously.

-

Identify a suitable arteriole (30-50 µm diameter) for injury.

-

Use a focused laser pulse to induce a localized injury to the vessel wall.

-

Immediately begin acquiring time-lapse fluorescence images of the injury site to monitor platelet and fibrin accumulation.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of platelets and fibrin over time within a defined region of interest at the injury site.

-

Calculate parameters such as the time to occlusion, maximum thrombus size, and the rate of thrombus growth.

-

Compare these parameters between control and this compound-treated animals.

-

Protocol 3: cAMP Measurement Assay

This protocol outlines the measurement of intracellular cAMP levels in platelets.

Materials:

-

Washed platelet suspension

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Ethanol or Trichloroacetic Acid (TCA) for cell lysis

-

cAMP enzyme immunoassay (EIA) kit

Procedure:

-

Platelet Treatment:

-

Pre-incubate washed platelets with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add this compound or vehicle control and incubate for the desired time at 37°C.

-

-

Cell Lysis and cAMP Extraction:

-

Stop the reaction and lyse the platelets by adding cold ethanol or TCA.

-

Centrifuge to pellet the cell debris.

-

Collect the supernatant containing the cAMP.

-

-

cAMP Quantification:

-

Follow the instructions of the cAMP EIA kit to measure the concentration of cAMP in the supernatant.

-

Normalize the cAMP concentration to the protein content of the platelet lysate.

-

Protocol 4: Rap1 Activation Assay

This protocol describes the measurement of the active, GTP-bound form of the small GTPase Rap1.

Materials:

-

Washed platelet suspension

-

This compound

-

Lysis buffer

-

RalGDS-RBD (Rap1 binding domain) agarose beads

-

Antibody against Rap1

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Platelet Stimulation and Lysis:

-

Stimulate washed platelets with an agonist (e.g., thrombin) in the presence of this compound or vehicle control.

-

Lyse the platelets with an appropriate lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Pull-down of Active Rap1:

-

Incubate the platelet lysate with RalGDS-RBD agarose beads, which specifically bind to the active, GTP-bound form of Rap1.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Detection of Active Rap1:

-

Elute the bound proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Detect the amount of pulled-down Rap1 by Western blotting using an anti-Rap1 antibody.

-

Compare the amount of active Rap1 in control versus this compound-treated samples.

-

Visualizations

References

- 1. Injury measurements improve interpretation of thrombus formation data in the cremaster arteriole laser-induced injury model of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. researchgate.net [researchgate.net]

- 4. 12-HETrE inhibits platelet reactivity and thrombosis in part through the prostacyclin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Working Title: Who is the real 12-HETrE? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 12-HETrE inhibits platelet reactivity and thrombosis in part through the prostacyclin receptor - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating 12(S)-HETrE Instability: A Technical Support Guide for In Vitro Experimentation

For Researchers, Scientists, and Drug Development Professionals

The eicosanoid 12(S)-hydroxy-8Z,10E,14Z-eicosatrienoic acid (12(S)-HETrE) is a critical signaling molecule with significant therapeutic potential, particularly in the modulation of platelet activation. However, its inherent instability in aqueous environments can pose considerable challenges during in vitro experimentation, leading to inconsistent and unreliable results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues, ensuring the integrity and reproducibility of your research.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your in vitro experiments with this compound.

| Problem | Potential Cause | Recommended Solution |

| Complete loss of this compound activity | Degradation due to improper storage: this compound is susceptible to oxidation and degradation at improper temperatures. | Store this compound stock solutions at -80°C in an inert solvent such as ethanol or acetonitrile. Minimize freeze-thaw cycles. |

| Degradation in aqueous buffer/media: Polyunsaturated fatty acids like this compound can rapidly degrade in aqueous solutions at room temperature or 37°C. | Prepare working solutions immediately before use. Keep solutions on ice whenever possible. Consider the use of antioxidants. | |

| Inconsistent or variable results between experiments | Inconsistent preparation of working solutions: Variations in solvent evaporation or dilution steps can lead to different final concentrations. | Prepare fresh dilutions for each experiment from a concentrated stock. Use calibrated pipettes and ensure the solvent is fully evaporated if preparing a solvent-free stock for aqueous reconstitution. |

| Batch-to-batch variability of this compound: The purity and stability of the compound can vary between suppliers or even batches. | Qualify each new batch of this compound for activity before use in critical experiments. | |

| Cellular metabolism of this compound: Cells can metabolize this compound into inactive products. | Reduce incubation times if possible. Analyze for the presence of metabolites using techniques like LC-MS/MS to understand the rate of degradation in your specific cell system. | |

| Precipitation of this compound in aqueous solutions | Low solubility in aqueous buffers: this compound is a lipid and has limited solubility in aqueous media, especially at higher concentrations. | Prepare a concentrated stock in a solvent like ethanol or DMSO. For the final working solution, ensure the final solvent concentration is compatible with your assay and does not exceed recommended limits (typically <0.1%). The use of a carrier protein like fatty acid-free BSA can also improve solubility. |

Frequently Asked Questions (FAQs)

Storage and Handling

-

Q1: How should I store my this compound stock solution?

-

A1: For long-term storage, this compound should be stored as a stock solution in an organic solvent such as ethanol or acetonitrile at -80°C. This minimizes oxidation and degradation. It is stable for at least two years under these conditions.

-

-

Q2: How many times can I freeze-thaw my this compound stock solution?

-

A2: It is best to minimize freeze-thaw cycles. Aliquot your stock solution into smaller, single-use vials to avoid repeated temperature changes that can accelerate degradation.

-

-

Q3: What is the best way to prepare a working solution of this compound in aqueous buffer or cell culture medium?

-

A3: Prepare a fresh working solution for each experiment. First, make a high-concentration stock in an organic solvent like ethanol. Then, dilute this stock into your aqueous buffer or medium immediately before use. Keep the working solution on ice and use it as quickly as possible. The final concentration of the organic solvent should be kept low (e.g., <0.1%) to avoid affecting your cells or assay.

-

Stability in Experiments

-

Q4: What is the stability of this compound in cell culture medium at 37°C?

-

A4: While specific quantitative data for this compound is limited, related eicosanoids are known to be unstable in aqueous solutions at physiological temperatures. The half-life can be on the order of hours. For a related compound, 12-HETE, its presence in a phospholipid pool was reduced by 50% after 18 hours.[1] It is recommended to conduct time-course experiments to determine its stability in your specific experimental setup.

-

-

Q5: Can I do anything to improve the stability of this compound during my experiment?

-

A5: Yes. In addition to preparing solutions fresh and keeping them on ice, you can add an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution and, if compatible with your assay, to your experimental buffer. Reducing the incubation time of your experiment can also help minimize degradation.

-

-

Q6: What are the likely degradation products of this compound?

-

A6: The degradation of this compound can occur through oxidation of its double bonds. While specific degradation products in vitro have not been extensively characterized, metabolism in cells can occur via β-oxidation and cytochrome P450-mediated hydroxylation, similar to the metabolism of the related compound 12(S)-HETE.[2]

-

Experimental Design and Troubleshooting

-

Q7: I am not seeing the expected biological effect of this compound. What could be the problem?

-

A7: This could be due to several factors:

-

Degradation: Your this compound may have degraded due to improper storage or handling.

-

Concentration: The actual concentration in your assay may be lower than intended due to adsorption to plasticware or precipitation.

-

Cellular Response: The cells you are using may not express the appropriate receptor or signaling machinery to respond to this compound.

-

-

-

Q8: How can I confirm that my this compound is active?

-

A8: It is advisable to have a positive control experiment. For example, you could use a cell line known to respond to this compound, such as platelets, and measure a known downstream effect, like cAMP production.

-

Quantitative Data Summary

The following table summarizes the available stability and solubility data for this compound. Note that specific stability data in various in vitro conditions is limited, and some information is inferred from structurally similar compounds.

| Parameter | Condition | Value | Source |

| Long-term Stability | -20°C in ethanol | ≥ 2 years | Cayman Chemical |

| Solubility | 0.1 M Na2CO3 | 2 mg/ml | Cayman Chemical |

| DMF | Miscible | Cayman Chemical | |

| DMSO | Miscible | Cayman Chemical | |

| Ethanol | Miscible | Cayman Chemical | |

| PBS (pH 7.2) | 0.8 mg/ml | Cayman Chemical | |

| Metabolic Half-life (related compound 12-HETE) | In phospholipid pool of peripheral blood mononuclear cells | ~18 hours | [1] |

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

-

Stock Solution Preparation:

-

Dissolve commercially available this compound in 100% ethanol to a final concentration of 1-10 mg/mL.

-

Aliquot the stock solution into single-use, amber glass vials to protect from light.

-

Store the aliquots at -80°C.

-

-

Working Solution Preparation:

-

Immediately before the experiment, thaw a single aliquot of the stock solution on ice.

-

Dilute the stock solution in your pre-chilled aqueous buffer or cell culture medium to the desired final concentration.

-

Ensure the final ethanol concentration is below 0.1% to avoid solvent effects.

-

Vortex gently to mix.

-

Keep the working solution on ice and use within 1-2 hours.

-

Protocol 2: General Protocol for In Vitro Cell-Based Assays

-

Cell Seeding: Seed your cells in an appropriate culture plate and allow them to adhere and reach the desired confluency.

-

Pre-incubation: If your experiment requires it, pre-incubate the cells with any inhibitors or other compounds.

-

Preparation of this compound Working Solution: Prepare the this compound working solution as described in Protocol 1.

-

Treatment: Add the this compound working solution to your cells. Include a vehicle control (buffer/medium with the same final concentration of ethanol).

-

Incubation: Incubate the cells for the desired period at 37°C. Minimize the incubation time where possible to reduce degradation.

-

Assay: Perform your desired downstream analysis (e.g., cAMP measurement, protein phosphorylation analysis, etc.).

Visualizations

Caption: Signaling cascade initiated by this compound leading to platelet inhibition.

Caption: A streamlined workflow for using this compound in in vitro assays.

Caption: A decision tree to troubleshoot inconsistent experimental outcomes with this compound.

References

Technical Support Center: Optimizing 12(S)-HETrE Concentration for Platelet Function Assays

Welcome to the technical support center for the utilization of 12(S)-HETrE in platelet function assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in platelets?

A1: this compound, a metabolite of dihomo-γ-linolenic acid (DGLA) produced by the enzyme 12-lipoxygenase (12-LOX), acts as an inhibitor of platelet activation and thrombosis.[1] Its primary mechanism involves the activation of the Gαs signaling pathway in platelets.[1] This leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets like vasodilator-stimulated phosphoprotein (VASP), ultimately leading to the inhibition of platelet activation.[1] This inhibitory effect is at least partially mediated through the prostacyclin (IP) receptor.[2][3]

Q2: What is a typical starting concentration range for this compound in platelet aggregation assays?

A2: Based on published studies, a typical starting concentration range for this compound in in vitro human platelet aggregation assays is between 5 µM and 25 µM.[2] The optimal concentration can be agonist-dependent, with some studies showing inhibition at 10 µM and 20 µM when using agonists like U46619 or collagen.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: Which agonists are commonly used to induce platelet aggregation in studies involving this compound?

A3: Common agonists used to induce platelet aggregation in the presence of this compound include:

-

PAR4-activating peptide (PAR4-AP): Typically used at concentrations that induce full platelet aggregation (e.g., 25-50 µM).[2]

-

Collagen: A physiological agonist that activates platelets through the GPVI receptor.[1]

-

U46619: A stable thromboxane A2 mimetic.[2]

Q4: How can I confirm that this compound is activating the Gαs pathway in my platelet preparation?

A4: A common method to confirm Gαs pathway activation is to measure the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at serine 157 (S157).[2] VASP is a major substrate of PKA, which is activated downstream of the Gαs-adenylyl cyclase-cAMP signaling cascade.[1] An increase in VASP phosphorylation upon treatment with this compound indicates successful activation of this inhibitory pathway.[2]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| No inhibition of platelet aggregation with this compound. | 1. Suboptimal this compound concentration: The concentration may be too low to elicit an inhibitory effect. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 50 µM). |

| 2. Platelet preparation quality: Platelets may have become activated during preparation, rendering them less sensitive to inhibitors. | Ensure careful handling of blood samples and adherence to platelet isolation protocols to minimize premature activation. Test for spontaneous, agonist-independent aggregation.[4] | |

| 3. Agonist concentration too high: An excessively high concentration of the platelet agonist may overcome the inhibitory effect of this compound. | Titrate the agonist concentration to the minimal level that induces a full aggregation response (EC100) in your control samples.[2] | |

| 4. Inactive this compound: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored under the recommended conditions (typically at -80°C in an appropriate solvent) and minimize freeze-thaw cycles. | |

| High variability in platelet aggregation results between donors. | 1. Inter-individual differences: Platelet reactivity can vary significantly between individuals.[2] | Standardize donor selection criteria (e.g., healthy, medication-free donors).[5] Always include appropriate vehicle controls for each donor and normalize the data where possible. |

| 2. Inconsistent experimental conditions: Minor variations in incubation times, temperature, or pipetting can lead to variability. | Strictly adhere to the standardized experimental protocol. Use a multichannel pipette for simultaneous addition of reagents where appropriate.[4] | |

| Unexpected platelet aggregation with this compound alone. | 1. Contamination of this compound stock: The stock solution may be contaminated with an aggregating agent. | Prepare a fresh stock of this compound and test its effect on platelets in the absence of any other agonist. |

| 2. Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) may induce platelet activation at high concentrations. | Ensure the final concentration of the solvent in the assay is low and consistent across all samples, including the vehicle control. |

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Human Platelet Aggregation Assays

| Agonist | This compound Concentration | Observed Effect | Reference |

| PAR4-AP (25-50 µM) | 5-25 µM | Dose-dependent inhibition of aggregation. | [2] |

| U46619 | 10 µM | Reversible inhibition of aggregation. | [2] |

| U46619 | 20 µM | Partial reversal of aggregation inhibition with an IP receptor antagonist. | [2] |

| Collagen | 10 µM | Full reversal of aggregation inhibition with an IP receptor antagonist. | [2] |

| Collagen | 20 µM | Partial reversal of aggregation inhibition with an IP receptor antagonist. | [2] |

Table 2: Concentrations of Reagents Used in this compound Platelet Function Assays

| Reagent | Concentration | Purpose | Reference |

| PAR4-AP | 25-50 µM | Platelet agonist | [2] |

| RO3244794 | 250 nM | IP receptor antagonist | [2] |

| TG4-155 | 2 µM | EP2 receptor antagonist | [2] |

| CJ-42794 | 80 nM | EP4 receptor antagonist | [2] |

| MK 0524 | 4 nM | DP1 receptor antagonist | [2] |

| Forskolin | 5 µM | Direct adenylyl cyclase activator (positive control) | [6] |

Experimental Protocols

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry

This protocol is adapted from standard light transmission aggregometry (LTA) procedures.[5][7]

1. Platelet Preparation: a. Collect whole blood into tubes containing an appropriate anticoagulant (e.g., trisodium citrate). b. Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 100-200 x g) for 10-15 minutes at room temperature without the brake. c. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1600-2000 x g) for 10-15 minutes. d. Adjust the platelet count in the PRP if necessary using a hematology analyzer or by standardizing the optical density.[4]

2. Assay Procedure: a. Pre-warm PRP aliquots to 37°C for 3-5 minutes. b. Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission). c. Add a stir bar to a cuvette containing PRP. d. Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the PRP and incubate for a specified time (e.g., 1-5 minutes). e. Add the platelet agonist (e.g., PAR4-AP, collagen, or U46619) to initiate aggregation. f. Record the change in light transmission for a set duration (e.g., 5-10 minutes).

Protocol 2: VASP Phosphorylation Assay by Western Blot

This protocol provides a method to assess the activation of the Gαs signaling pathway.[2]

1. Platelet Treatment: a. Prepare washed platelets and adjust to the desired concentration. b. Incubate platelets with this compound, a positive control (e.g., Forskolin), or a vehicle control for a specified time (e.g., 2.5 minutes).[6] c. If using antagonists, pre-incubate the platelets with the antagonist before adding this compound.

2. Sample Preparation and Western Blotting: a. Lyse the treated platelets in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates. c. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). e. Incubate the membrane with a primary antibody specific for phosphorylated VASP (S157). f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. h. For loading control, strip the membrane and re-probe with an antibody for total VASP.

Visualizations

References

- 1. 12-HETrE, a 12-LOX oxylipin of DGLA, inhibits thrombosis via Gαs signaling in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-HETrE inhibits platelet reactivity and thrombosis in part through the prostacyclin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-HETrE inhibits platelet reactivity and thrombosis in part through the prostacyclin receptor [escholarship.org]

- 4. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Technical Support Center: 12(S)-HETrE Quantification by LC-MS/MS

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals quantifying 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETrE) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the typical mass transition for this compound and its deuterated internal standard?

A1: For negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is selected as the precursor ion. The most common multiple reaction monitoring (MRM) transitions are summarized below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| This compound | 319.2 | 179.1 | Cleavage between C-11 and C-12.[1] |

| 257.2 | Loss of water and carbon dioxide.[1] | ||

| This compound-d8 | 327.2 | 184.1 | Deuterated fragment corresponding to 179.1. |

| 264.2 | Loss of water and carbon dioxide from the deuterated molecule.[1] |

Q2: Which internal standard is recommended for this compound quantification?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte. For this compound, This compound-d8 is a commonly used and commercially available deuterated internal standard.[1] Using a stable isotope-labeled internal standard is crucial for accurately accounting for variations in sample extraction, injection volume, matrix effects, and instrument response.[2][3]

Q3: What are the critical steps in sample preparation to ensure data quality?

A3: Key steps include:

-

Rapid Homogenization: To minimize enzymatic activity and auto-oxidation, samples like tissues should be snap-frozen in liquid nitrogen immediately after collection.[1]

-

Lipid Extraction: A common and effective method is the Bligh and Dyer extraction, which uses a chloroform and methanol mixture.[1]

-

Use of Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) during sample preparation can prevent the artificial formation of oxidized lipids.[4]

-

Solid-Phase Extraction (SPE): SPE is often used to clean up the sample and concentrate the analytes of interest, which can improve sensitivity and reduce matrix effects.[4][5]

Q4: How can I avoid analyte degradation during sample storage and processing?

A4: Eicosanoids are susceptible to degradation. To minimize this, store standards and samples at -20°C or lower, preferably at -80°C for long-term storage.[1] During sample processing, keep samples on ice and minimize exposure to light and air.[4] It is also advisable to prepare fresh working solutions of standards regularly.

Troubleshooting Guide

This section addresses specific problems you might encounter during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape or Tailing

Q: My chromatographic peaks for this compound are broad or tailing. What could be the cause?

A: Poor peak shape can be attributed to several factors related to the chromatography:

-

Column Contamination: The analytical column may be contaminated with strongly retained matrix components.

-

Solution: Wash the column with a strong solvent, like isopropanol, or reverse the column and flush it (if permitted by the manufacturer).

-

-

Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal.

-

Column Degradation: The column's stationary phase may be degraded.

-

Solution: Replace the analytical column.

-

-